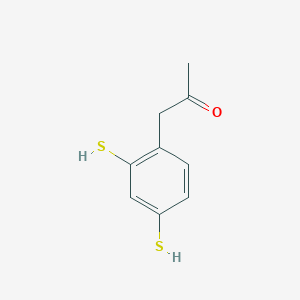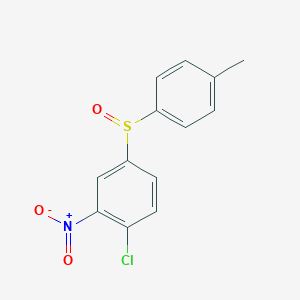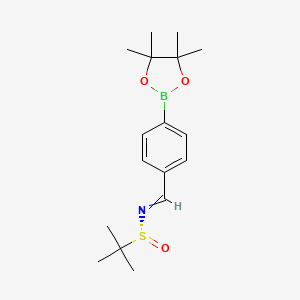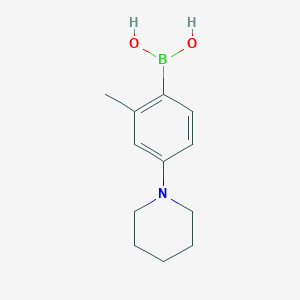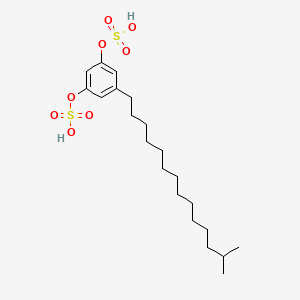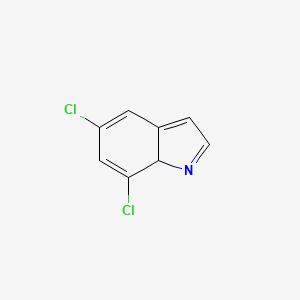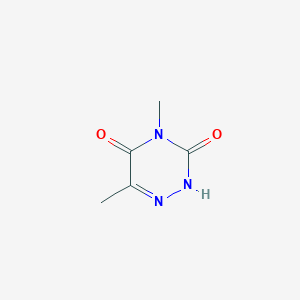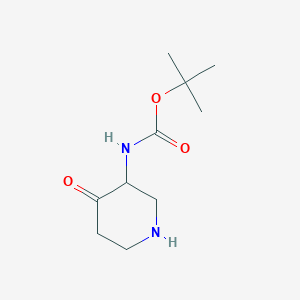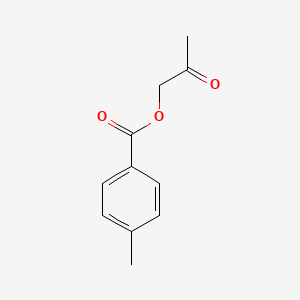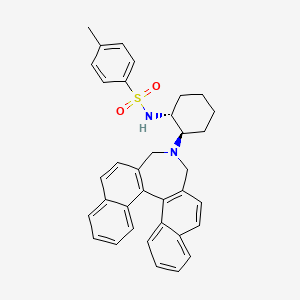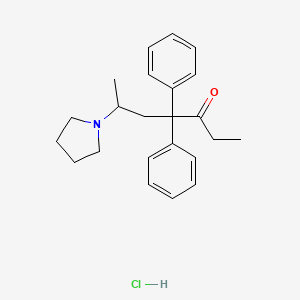
Dipyanone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipyanone (hydrochloride) is an opioid analgesic that was first identified in Germany in 2021 . It is structurally related to medically used drugs such as methadone, dipipanone, and phenadoxone, but is slightly less potent . Dipyanone (hydrochloride) has been sold as a designer drug and is classified as a novel opioid .
Preparation Methods
The synthesis of dipyanone (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic routes and reaction conditions for dipyanone (hydrochloride) are not extensively documented in the literature. it is known that the preparation involves the use of specific reagents and conditions to achieve the desired chemical structure . Industrial production methods for dipyanone (hydrochloride) are not well-established due to its classification as a novel opioid and its limited use in scientific research .
Chemical Reactions Analysis
Dipyanone (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dipyanone (hydrochloride) can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Dipyanone (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and forensic science. In chemistry, it is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . In biology and medicine, dipyanone (hydrochloride) is studied for its pharmacological properties, including its interaction with the μ-opioid receptor . It is also used in forensic science for the detection and analysis of novel synthetic opioids in biological specimens .
Mechanism of Action
Dipyanone (hydrochloride) exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation . Upon binding to the receptor, dipyanone (hydrochloride) activates intracellular signaling pathways that result in analgesic effects . The molecular targets and pathways involved in the mechanism of action of dipyanone (hydrochloride) include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .
Comparison with Similar Compounds
Dipyanone (hydrochloride) is structurally similar to other opioids such as methadone, dipipanone, and phenadoxone . Compared to these compounds, dipyanone (hydrochloride) is slightly less potent . Methadone is a well-known opioid used for pain management and opioid substitution therapy, while dipipanone and phenadoxone are used for their analgesic properties . The uniqueness of dipyanone (hydrochloride) lies in its structural modifications, which result in different pharmacological properties and potency compared to its analogs .
Properties
Molecular Formula |
C23H30ClNO |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C23H29NO.ClH/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24;/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3;1H |
InChI Key |
UQRCTEBZCDBPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


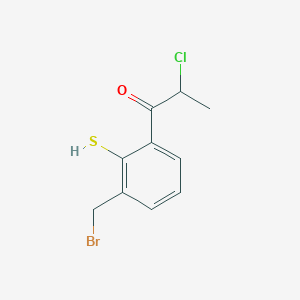
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
